![molecular formula C8H9ClN2O B12611841 N-[4-(Chloromethyl)-2-pyridinyl]acetamide CAS No. 872706-98-4](/img/structure/B12611841.png)
N-[4-(Chloromethyl)-2-pyridinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Chloromethyl)-2-pyridinyl]acetamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chloromethyl)-2-pyridinyl]acetamide typically involves the chloromethylation of 2-pyridinylacetamide. One common method includes the reaction of 2-pyridinylacetamide with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Chloromethyl)-2-pyridinyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-[4-(aminomethyl)-2-pyridinyl]acetamide, while oxidation can produce N-[4-(carboxymethyl)-2-pyridinyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-(Chloromethyl)-2-pyridinyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Chloromethyl)-2-pyridinyl]acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Chloromethyl)-2-pyridinyl]acetamide: C8H9ClN2O
N-(4-Chlorophenyl)acetamide: C8H8ClNO
N-(4-Bromophenyl)acetamide: C8H8BrNO
Uniqueness
This compound is unique due to the presence of both the chloromethyl and pyridinyl groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
872706-98-4 |
|---|---|
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
N-[4-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,5H2,1H3,(H,10,11,12) |
Clave InChI |
JZUFFJBSWCWJNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=CC(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


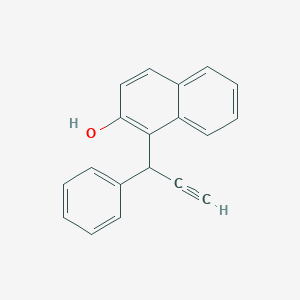
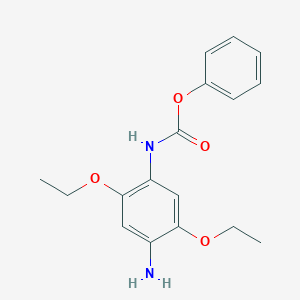
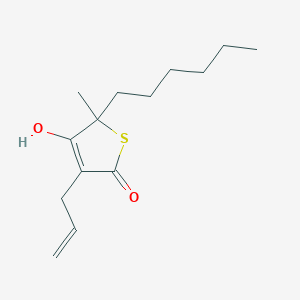
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
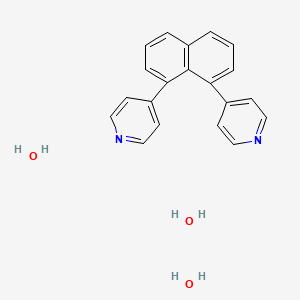
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
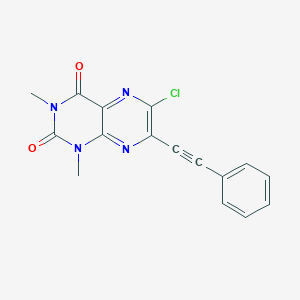
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)


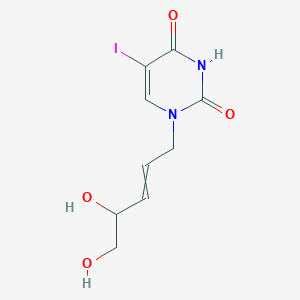
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
